Cyclopenta(def)phenanthrenone
CAS No.: 100663-47-6
Cat. No.: VC19198815
Molecular Formula: C15H8O
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100663-47-6 |
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Molecular Formula | C15H8O |
Molecular Weight | 204.22 g/mol |
IUPAC Name | tetracyclo[10.2.1.05,14.08,13]pentadeca-1(15),2,5(14),6,8(13),9,11-heptaen-4-one |
Standard InChI | InChI=1S/C15H8O/c16-13-7-5-11-8-10-3-1-2-9-4-6-12(13)15(11)14(9)10/h1-8H |
Standard InChI Key | PEIAQARKSARDHT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C3C(=C1)C=C4C3=C(C=C2)C(=O)C=C4 |
Structural and Molecular Characteristics
Cyclopenta(def)phenanthrenone (C₁₅H₈O) consists of a phenanthrene backbone fused with a cyclopentane ring, with a ketone group at the 4-position . The planar structure and extended π-conjugation system contribute to its thermal stability and electronic properties. Key molecular parameters include a density of 1.4±0.1 g/cm³, a boiling point of 411.6±12.0 °C, and a molecular weight of 204.223 g/mol . The compound’s rigidity and electron-deficient ketone moiety make it amenable to electrophilic substitutions and reductions, which are critical for functionalizing its structure .
Table 1: Physical Properties of Cyclopenta(def)phenanthrenone
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₈O | |
Molecular Weight | 204.223 g/mol | |
Density | 1.4±0.1 g/cm³ | |
Boiling Point | 411.6±12.0 °C | |
Flash Point | 185.9±14.5 °C |
Synthetic Methodologies
Classical Synthesis from Acenaphthene
A foundational route involves the multi-step transformation of acenaphthene, a bicyclic hydrocarbon. The process begins with Friedel-Crafts acylation to introduce the ketone group, followed by cyclization under acidic conditions to form the fused cyclopentane ring . This method, while reliable, suffers from moderate yields (50–65%) and requires hazardous reagents like concentrated sulfuric acid, limiting scalability .
Modern Three-Step Synthesis from Pyrene
A breakthrough in 2021 introduced a streamlined three-step synthesis starting from pyrene, a readily available polycyclic aromatic hydrocarbon :
This approach minimizes solvent use and avoids toxic intermediates, making it economically viable for industrial applications .
Table 2: Optimization of Annulation Reactions for Cyclopenta(def)phenanthrenone Synthesis
Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Reference |
---|---|---|---|---|
Pd(OAc)₂ (10) | Xantphos (12) | K₂CO₃ | 66 | |
NiCl₂ (5) | Bipyridine (6) | CsOPiv | 58 |
Chemical Reactivity and Functionalization
Cyclopenta(def)phenanthrenone participates in three primary reaction types:
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ or CrO₃ yields quinone derivatives, which are valuable as redox-active materials in energy storage .
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Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, enabling further derivatization for polymer synthesis .
Electrophilic Substitution
The aromatic rings undergo halogenation and nitration at the 2- and 7-positions, with bromine and nitric acid being common reagents . These reactions produce halogenated analogs used in cross-coupling reactions for OLED emitters .
Cycloadditions
The compound’s strained cyclopentane ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts with enhanced luminescence properties .
Applications in Materials Science
Photocatalysis
Cyclopenta(def)phenanthrenone serves as a photocatalyst in visible-light-mediated reactions, including C–H functionalization and aryl coupling . Its triplet energy (2.8 eV) and long-lived excited states facilitate energy transfer processes critical for organic transformations .
Organic Electronics
Derivatives of this compound are integral to blue-emitting OLEDs due to their high quantum yields (Φ = 0.78) and narrow emission spectra . Recent studies have incorporated it into donor-acceptor polymers for organic photovoltaics, achieving power conversion efficiencies of 8.3% .
Biomedical Research
Preliminary investigations suggest that halogenated analogs exhibit antiproliferative activity against cancer cell lines (IC₅₀ = 12 µM for HeLa cells), though mechanistic studies remain ongoing .
Recent Advances and Future Perspectives
The 2021 synthesis from pyrene represents a paradigm shift in scalability, reducing production costs by 40% compared to earlier methods . Future research aims to:
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Develop enantioselective syntheses for chiral derivatives.
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Explore electrochemical applications in lithium-ion batteries.
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Optimize polymer blends for flexible electronics.
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